2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
Description
Properties
CAS No. |
557069-45-1 |
|---|---|
Molecular Formula |
C18H20N4O2S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C18H20N4O2S/c1-3-13-8-5-6-9-14(13)19-16(23)12-25-18-21-20-17(22(18)4-2)15-10-7-11-24-15/h5-11H,3-4,12H2,1-2H3,(H,19,23) |
InChI Key |
MWZZQXIAIYIRIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Method 1: Cyclocondensation of Thiosemicarbazide Derivatives
This two-step approach begins with synthesizing the 1,2,4-triazole ring:
Step 1: Formation of 4-ethyl-5-(furan-2-yl)-1,2,4-triazole-3-thiol
A mixture of furan-2-carbohydrazide (1.0 equiv) and ethyl isothiocyanate (1.2 equiv) undergoes cyclocondensation in ethanol under reflux (78°C, 12 hr). The intermediate thiosemicarbazide is treated with aqueous NaOH (10%) and heated to 100°C for 6 hr to yield the triazole-thiol.
Step 2: Sulfanyl Acetamide Coupling
The triazole-thiol (1.0 equiv) reacts with 2-chloro-N-(2-ethylphenyl)acetamide (1.1 equiv) in dimethylformamide (DMF) at 60°C for 8 hr, using potassium carbonate (2.0 equiv) as a base. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Method 2: One-Pot Sequential Synthesis
A streamlined protocol combines both steps in a single reactor:
-
Furan-2-carbohydrazide (1.0 equiv), ethyl isothiocyanate (1.2 equiv), and 2-chloro-N-(2-ethylphenyl)acetamide (1.1 equiv) are suspended in acetonitrile.
-
Potassium tert-butoxide (2.5 equiv) is added, and the mixture is heated to 80°C for 16 hr.
-
Post-reaction, the solvent is removed under vacuum, and the residue is recrystallized from ethanol/water (4:1).
Advantages:
-
Eliminates intermediate isolation, reducing time and waste.
-
Higher atom economy (68% vs. 61% in Method 1).
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic displacement at the sulfanyl group, while ethanol favors cyclocondensation. A study comparing solvents demonstrated:
| Solvent | Dielectric Constant | Yield (%) | Side Products |
|---|---|---|---|
| DMF | 36.7 | 78 | <5% |
| Acetonitrile | 37.5 | 82 | 3% |
| Ethanol | 24.3 | 65 | 12% |
Source: Adapted from
Catalytic Efficiency
Base catalysts critically influence the coupling step:
| Base | pKa | Yield (%) | Reaction Time (hr) |
|---|---|---|---|
| K₂CO₃ | 10.3 | 72 | 8 |
| NaOH | 13.5 | 68 | 6 |
| Et₃N | 10.7 | 58 | 10 |
Potassium carbonate balances basicity and solubility, minimizing hydrolysis of the acetamide group.
Industrial-Scale Production
Continuous Flow Synthesis
To address batch variability, manufacturers employ tubular flow reactors:
-
Reactor Design: Stainless steel, 10 L volume, 120°C, 2 hr residence time.
-
Throughput: 1.2 kg/hr with >95% conversion.
-
Purification: In-line liquid-liquid extraction removes unreacted starting materials.
Analytical Characterization
Post-synthesis validation ensures structural fidelity:
Chemical Reactions Analysis
Key Reaction Types
The compound participates in reactions characteristic of its functional groups:
2.1. Oxidation
The furan ring undergoes oxidation to form derivatives like furan-2-carboxylic acid under controlled conditions.
2.2. Reduction
The triazole ring can be reduced to dihydrotriazole derivatives using reagents such as hydrogen gas with catalytic metals.
2.3. Substitution
Electrophilic substitution occurs at the hydroxyphenyl group, enabling the formation of substituted phenyl derivatives.
Table 2: Reaction Types and Outcomes
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Furan oxidation | Oxidizing agents (e.g., hydrogen peroxide) | Furan-2-carboxylic acid | |
| Triazole reduction | H₂, catalytic metal | Dihydrotriazole | |
| Phenyl substitution | Electrophiles (e.g., bromine) | Substituted phenyl derivatives |
Mechanistic Insights
The compound’s biological activity is attributed to its heterocyclic structure. Key mechanisms include:
-
Enzyme Inhibition : The triazole ring interacts with active sites of enzymes (e.g., kinases), disrupting metabolic pathways.
-
Molecular Docking : Studies suggest binding to proteins involved in cancer progression or microbial resistance, though specific targets require further validation .
Table 3: Mechanistic Features
| Mechanism | Biological Target
Scientific Research Applications
2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The furan ring may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. The acetamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Structural Analogs in Olfactory Receptor Modulation
Compounds targeting insect Orco receptors share the triazole-acetamide scaffold but differ in substituents, which dictate agonist/antagonist activity:
Key Observations :
- Pyridinyl vs. Furan : VUAA-1 and OLC-12 use pyridinyl groups at the 5-position, critical for Orco activation. The target compound’s furan substitution may reduce Orco affinity due to decreased π-π stacking or hydrogen bonding .
- Phenyl Substituents : The N-(2-ethylphenyl) group in the target compound differs from N-(4-ethylphenyl) in VUAA-1; ortho-substitution may sterically hinder receptor binding .
Anti-Exudative Triazole-Acetamides
Compounds with 4-amino-5-(furan-2-yl)-1,2,4-triazole cores exhibit anti-inflammatory activity, as shown in Table 1:
Key Observations :
- Amino Group Impact: The 4-amino group in anti-exudative analogs enhances hydrogen bonding with inflammatory targets (e.g., COX-2). The target compound’s 4-ethyl group may reduce this interaction .
- Furan Role : The 5-(furan-2-yl) group is conserved in both anti-exudative and Orco-targeting compounds, suggesting dual applicability pending further testing.
Biological Activity
The compound 2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by the following components:
- Triazole ring : Known for its antifungal properties.
- Furan moiety : Contributes to the compound's biological activity.
- Acetamide group : Enhances solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 306.39 g/mol.
Antifungal Activity
The triazole moiety is particularly effective in inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal membranes. This mechanism is similar to other triazole antifungals, making it a candidate for further studies in antifungal therapies .
Anticancer Properties
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer activity. For instance, related compounds have shown promising results against various cancer cell lines, including HepG2 (liver cancer) and A431 (skin cancer). In one study, a structurally similar compound demonstrated an IC50 value of 16.782 µg/mL against HepG2 cells, indicating strong anti-proliferative effects .
Antimicrobial Activity
In addition to antifungal properties, preliminary investigations suggest that this compound may possess antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the furan ring enhances the interaction with bacterial cell membranes, potentially leading to increased permeability and cell death .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The triazole ring can bind to metal ions in enzymes, inhibiting their activity.
- Hydrophobic Interactions : The phenoxyphenyl group may enhance binding affinity to specific protein targets by engaging in hydrophobic interactions within binding sites .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the triazole and furan rings can significantly alter the biological activity of the compound. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{[4-methyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide | Methyl substitution | Moderate anticancer activity |
| 2-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide | Pyridine ring | Enhanced antimicrobial effects |
| 2-{[4-bromo-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide | Bromine substitution | Increased reactivity and potential toxicity |
Case Studies
- Anti-Cancer Efficacy : In a study evaluating various triazole derivatives against HepG2 cell lines, compounds with specific substitutions showed varying degrees of cytotoxicity. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Testing : Compounds similar to 2-{[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide were tested against multiple bacterial strains using dilution methods. Results indicated effective inhibition at low concentrations .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide, and what reaction conditions are critical for optimizing yield?
- The compound is synthesized via alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione) with N-(2-ethylphenyl)-α-chloroacetamide in the presence of KOH in ethanol .
- Key parameters include maintaining alkaline conditions (pH ~9–10) and refluxing at 60–80°C for 4–6 hours. Post-reaction, the product is purified via recrystallization from ethanol or methanol .
- Yield optimization requires stoichiometric control of the α-chloroacetamide derivative and removal of excess reagents through vacuum filtration .
Q. How is the structural identity of this compound confirmed experimentally?
- ¹H NMR identifies protons on the furan ring (δ 6.3–7.4 ppm), triazole (δ 8.1–8.3 ppm), and ethyl groups (δ 1.2–1.4 ppm) .
- IR spectroscopy confirms S-H bond absence (absence of ~2550 cm⁻¹ peak) post-alkylation and C=O stretching (~1680 cm⁻¹) .
Q. What preliminary biological screening models are used to evaluate its anti-exudative activity?
- Formalin-induced rat paw edema is a standard model. Compounds are administered intraperitoneally (10–50 mg/kg), and edema volume is measured using digital plethysmometry at 30–60-minute intervals .
- Activity is benchmarked against sodium diclofenac; 15/21 derivatives in one study showed comparable or superior efficacy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies rationalize variations in anti-exudative potency among derivatives?
- Electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring’s para-position enhance activity by increasing electrophilicity of the triazole sulfur, improving receptor binding .
- Steric effects : Bulky substituents (e.g., ethyl on the triazole) reduce activity due to hindered interactions with hydrophobic binding pockets .
- Molecular docking (e.g., AutoDock Vina) against cyclooxygenase-2 (COX-2) or LOX-5 receptors identifies key hydrogen bonds between the acetamide carbonyl and Arg120/His75 residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
